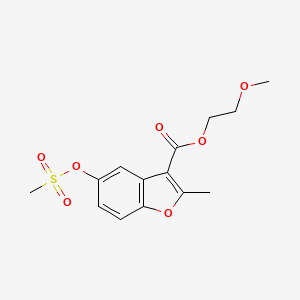

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, also known as MBCO, is a synthetic compound that belongs to the benzofuran class of compounds. MBCO is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Biomedical Coatings

PMEA is frequently used in biomedical coatings due to its liquid-like properties. It possesses several desirable features for medical applications:

- Antithrombogenicity : PMEA’s antithrombogenic properties are crucial for devices in direct contact with blood .

Intermediate Water Content

PMEA’s intermediate water (IW) content makes it an attractive alternative to materials like expanded polytetrafluoroethylene (ePTFE) and polyethylene terephthalate (PET). IW is a measure of biocompatibility and blood compatibility .

Antithrombogenic Coating

PMEA is FDA-approved and widely used as an antithrombogenic coating polymer in sophisticated medical devices such as:

Solid PMEA at Physiological Temperature

Efforts have been made to obtain solid PMEA at physiological temperature for stable and long-lasting coatings. Researchers have explored blending PMEA with other polymers possessing higher glass transition temperatures (Tg) to achieve this goal .

Polymer Blending

Solid PMEA-based materials have been obtained by blending PMEA with other polymers. For instance:

- Blending with Poly(methyl methacrylate) (PMMA) : Mixing PMMA (Tg 110 °C) into PMEA results in a solid material with antithrombogenic properties .

Copolymerization

Researchers have explored copolymerization of PMEA with other polymers possessing higher Tg to enhance stability and broaden its biomedical applications .

Mecanismo De Acción

Target of Action

The primary targets of similar compounds, such as 2’-O-(2-Methoxyethyl) modified oligonucleotides, are typically specific sequences within RNA . By recognizing these sequences through complementary base pairing, these compounds can control processes that affect disease .

Mode of Action

These compounds interact with their targets by binding to the RNA sequence. This binding can modulate protein production, as RNA plays a central role in the expression of all genes .

Biochemical Pathways

Similar compounds often impact the pathways related to the expression of the target genes .

Pharmacokinetics

They are large, highly negatively charged molecules that must cross cell membranes to reach their molecular targets .

Result of Action

The result of the compound’s action would depend on the specific RNA target and the effect of its modulation on protein production. This could potentially lead to the alteration of disease processes .

Action Environment

The action, efficacy, and stability of such compounds can be influenced by various environmental factors. For instance, the presence of certain enzymes can impact the stability of the compound. Additionally, factors like temperature and pH could potentially affect the compound’s action and stability .

Propiedades

IUPAC Name |

2-methoxyethyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O7S/c1-9-13(14(15)19-7-6-18-2)11-8-10(21-22(3,16)17)4-5-12(11)20-9/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBUATSHLUTHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2575180.png)

![N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2575184.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575191.png)

![2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid](/img/structure/B2575198.png)

![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2575199.png)

![N-(benzo[d]thiazol-5-yl)-2,4-dichlorobenzamide](/img/structure/B2575200.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2575201.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2575202.png)